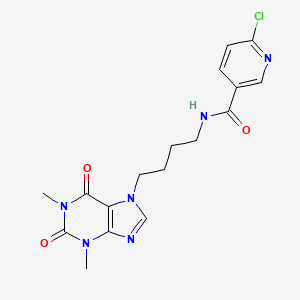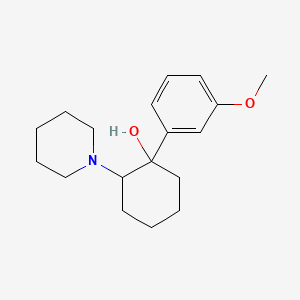
1-(m-Methoxyphenyl)-2-piperidinocyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(m-Methoxyphenyl)-2-piperidinocyclohexanol is a chemical compound known for its unique structure and properties It is a derivative of cyclohexanol, featuring a methoxyphenyl group and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-Methoxyphenyl)-2-piperidinocyclohexanol typically involves the reaction of m-methoxyphenyl derivatives with cyclohexanone and piperidine under controlled conditions. One common method includes the use of a Grignard reagent, where m-methoxyphenyl magnesium bromide reacts with cyclohexanone to form the intermediate, which is then treated with piperidine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(m-Methoxyphenyl)-2-piperidinocyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(m-Methoxyphenyl)-2-piperidinocyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(m-Methoxyphenyl)-2-piperidinocyclohexanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly the opioid receptors and monoamine reuptake inhibition . This dual mechanism contributes to its analgesic and potential antidepressant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminomethyl-1-(m-methoxyphenyl)cyclohexanol: Another compound with structural similarities, used in various chemical and biological studies.
Uniqueness
1-(m-Methoxyphenyl)-2-piperidinocyclohexanol stands out due to its unique combination of a piperidine ring and a methoxyphenyl group, which imparts distinct chemical and biological properties. Its dual mechanism of action and potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
73806-57-2 |
|---|---|
Formule moléculaire |
C18H27NO2 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-2-piperidin-1-ylcyclohexan-1-ol |
InChI |
InChI=1S/C18H27NO2/c1-21-16-9-7-8-15(14-16)18(20)11-4-3-10-17(18)19-12-5-2-6-13-19/h7-9,14,17,20H,2-6,10-13H2,1H3 |
Clé InChI |
ORKFAZQCILBALN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2(CCCCC2N3CCCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile](/img/structure/B14458841.png)
![Bis[(4-methoxyphenyl)methyl]tetrasulfane](/img/structure/B14458861.png)
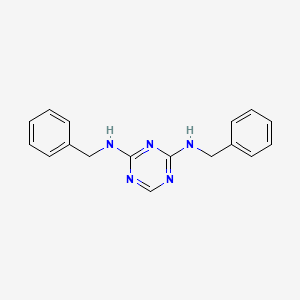
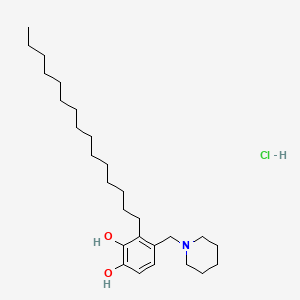

![Methanesulfonic acid, [(4-methylphenyl)amino]-](/img/structure/B14458879.png)
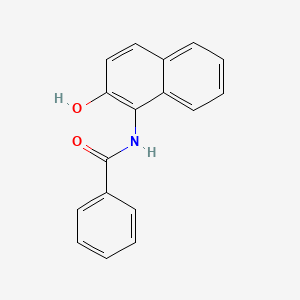
![Benzene, [(1-chlorobutyl)thio]-](/img/structure/B14458890.png)
![Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14458904.png)
![1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide](/img/structure/B14458914.png)
